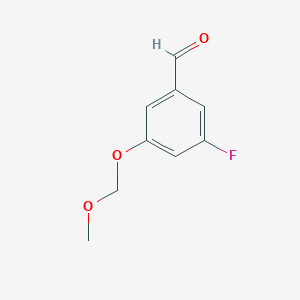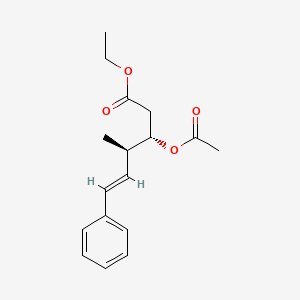
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is an organic compound with the molecular formula C17H22O4. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. The presence of both an acetoxy group and a phenyl group in its structure makes it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of a catalyst. The specific steps include:
Formation of the Alcohol Intermediate: The starting material, often a hex-5-enoic acid derivative, undergoes a reduction reaction to form the corresponding alcohol.
Esterification: The alcohol intermediate reacts with acetic anhydride in the presence of a base such as pyridine to form the acetoxy ester.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R,E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The phenyl group may also play a role in binding to receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-acetoxy-4-methylhex-5-enoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
(3S,4R)-Ethyl 3-hydroxy-4-methyl-6-phenylhex-5-enoate: Contains a hydroxy group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is unique due to its specific chiral configuration and the presence of both an acetoxy and a phenyl group
Propriétés
Formule moléculaire |
C17H22O4 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
ethyl (E,3S,4R)-3-acetyloxy-4-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C17H22O4/c1-4-20-17(19)12-16(21-14(3)18)13(2)10-11-15-8-6-5-7-9-15/h5-11,13,16H,4,12H2,1-3H3/b11-10+/t13-,16+/m1/s1 |
Clé InChI |
JWTYHTMUMAEEMA-LAXYTXAUSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H]([C@H](C)/C=C/C1=CC=CC=C1)OC(=O)C |
SMILES canonique |
CCOC(=O)CC(C(C)C=CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




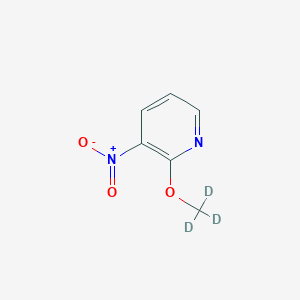

![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
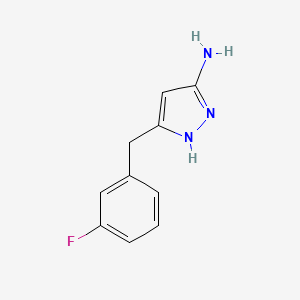
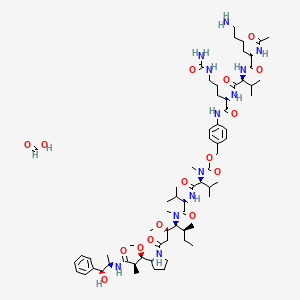
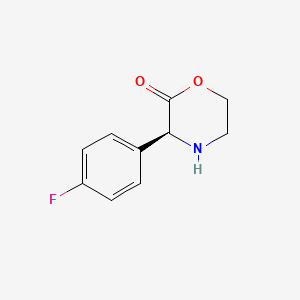
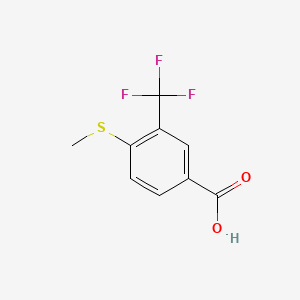
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
